

Application Notes and Protocols for Methyl 5-methoxynicotinate in Cardiovascular Drug Development

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Compound of Interest

Compound Name: Methyl 5-methoxynicotinate

Cat. No.: B1317453

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Disclaimer: As of December 2025, publicly available research specifically detailing the use of **Methyl 5-methoxynicotinate** in cardiovascular drug development is limited. The following application notes and protocols are constructed based on the known cardiovascular effects of the parent compound, nicotinic acid, and its derivatives. The proposed mechanisms and experimental data are hypothetical and intended to serve as a guide for potential research directions.

Application Notes

Product Name: **Methyl 5-methoxynicotinate**

Chemical Structure:

Background:

Methyl 5-methoxynicotinate is a derivative of nicotinic acid (niacin), a well-established lipid-modifying agent.[1][2][3][4] While nicotinic acid has been used for decades to manage dyslipidemia, its clinical utility has been hampered by side effects such as flushing.[2][5] **Methyl 5-methoxynicotinate** is a novel esterified analog designed to improve tolerability and potentially offer a broader range of cardiovascular benefits beyond lipid modulation. This document outlines hypothetical applications and research protocols for investigating the

potential of **Methyl 5-methoxynicotinate** in the development of new cardiovascular drugs, particularly focusing on its anti-fibrotic and cardioprotective properties.

Hypothesized Mechanism of Action:

It is postulated that **Methyl 5-methoxynicotinate**, upon hydrolysis to its active form, 5-methoxynicotinic acid, acts as a selective agonist for the G-protein coupled receptor 109A (GPR109A), similar to nicotinic acid.[\[2\]](#)[\[5\]](#) However, the methoxy group at the 5-position is hypothesized to confer unique properties, including enhanced potency and biased signaling, leading to preferential activation of downstream pathways involved in cardioprotection and anti-fibrotic responses.

The proposed signaling cascade involves:

- **Anti-Fibrotic Effects:** Inhibition of the Transforming Growth Factor- β (TGF- β) signaling pathway, a key driver of cardiac fibrosis.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) Activation of GPR109A by **Methyl 5-methoxynicotinate** is thought to interfere with the phosphorylation of Smad2/3, downstream effectors of the TGF- β receptor, thereby reducing the expression of pro-fibrotic genes such as collagen type I and α -smooth muscle actin (α -SMA) in cardiac fibroblasts.[\[6\]](#)[\[8\]](#)
- **Cardioprotective Effects:** Activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical pro-survival pathway in cardiomyocytes.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) This is hypothesized to occur through G-protein $\beta\gamma$ subunit-mediated activation of PI3K, leading to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins and promote cardiomyocyte survival during ischemic stress.

Quantitative Data Summary

The following tables summarize hypothetical data from preclinical studies evaluating the efficacy of **Methyl 5-methoxynicotinate**.

Table 1: In Vitro Efficacy of **Methyl 5-methoxynicotinate** in Cardiac Fibroblast Activation

Treatment	Concentration (μM)	α-SMA Expression (% of Control)	Collagen I Deposition (% of Control)
Control (TGF-β1)	-	100 ± 8.5	100 ± 10.2
Methyl 5-methoxynicotinate	1	85 ± 7.1	88 ± 9.3
Methyl 5-methoxynicotinate	10	52 ± 6.3	58 ± 7.5
Methyl 5-methoxynicotinate	50	28 ± 4.9	35 ± 5.1
Nicotinic Acid	50	65 ± 8.0	72 ± 8.8
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Control (TGF-β1).			

Table 2: Cardioprotective Effect of **Methyl 5-methoxynicotinate** on Cardiomyocyte Apoptosis

Treatment	Concentration (μM)	Caspase-3 Activity (% of Ischemia)	Cell Viability (%)
Normoxia Control	-	15 ± 3.2	98 ± 2.1
Ischemia Control	-	100 ± 9.8	55 ± 6.4
Methyl 5-methoxynicotinate	1	78 ± 8.5	68 ± 5.9
Methyl 5-methoxynicotinate	10	45 ± 5.7	82 ± 4.3
Methyl 5-methoxynicotinate	50	25 ± 4.1	91 ± 3.8
PI3K Inhibitor (LY294002) + Methyl 5-methoxynicotinate (50 μM)	10	88 ± 9.1	60 ± 7.2
*Data are presented as mean ± SEM. **p<0.01, **p<0.001 vs. Ischemia Control.			

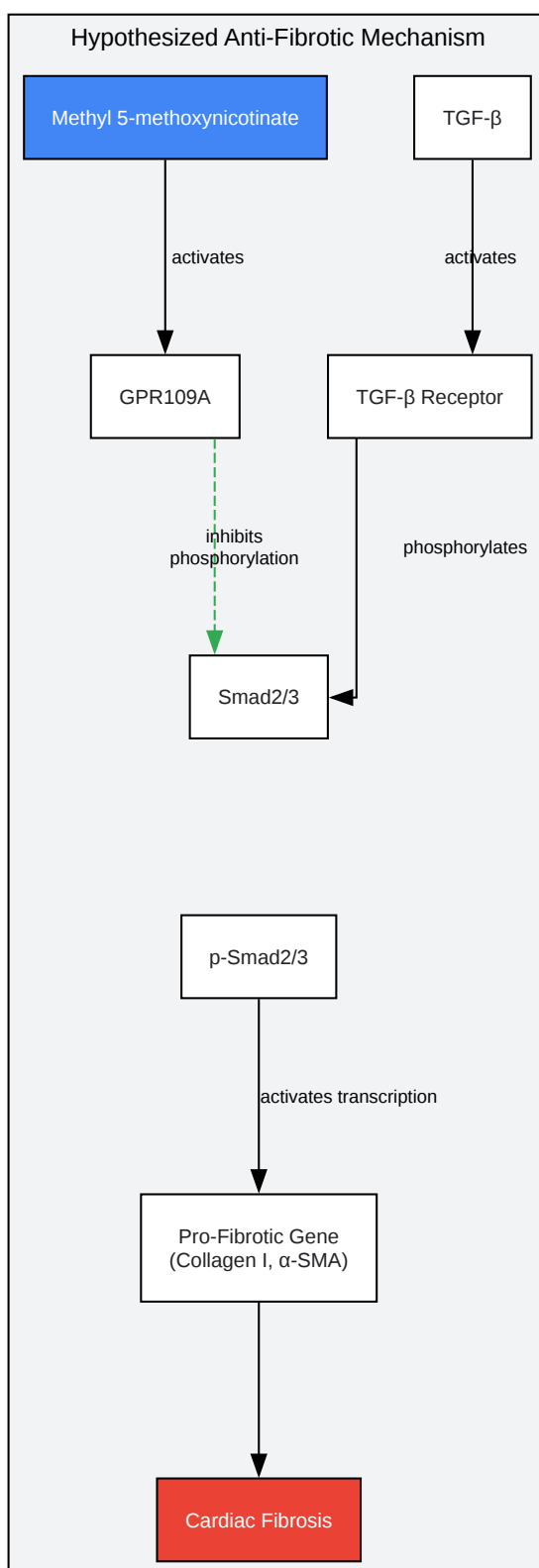
Table 3: In Vivo Hemodynamic Effects in a Murine Model of Myocardial Infarction

Treatment Group	Dose (mg/kg)	Left Ventricular Ejection Fraction (%)	Fibrotic Area (%)
Sham	-	65 ± 4.1	2 ± 0.5
Vehicle (MI)	-	35 ± 3.8	25 ± 3.1
Methyl 5-methoxynicotinate	10	48 ± 4.2	18 ± 2.5
Methyl 5-methoxynicotinate	30	58 ± 3.9	12 ± 1.9

*Data are presented as mean ± SEM.

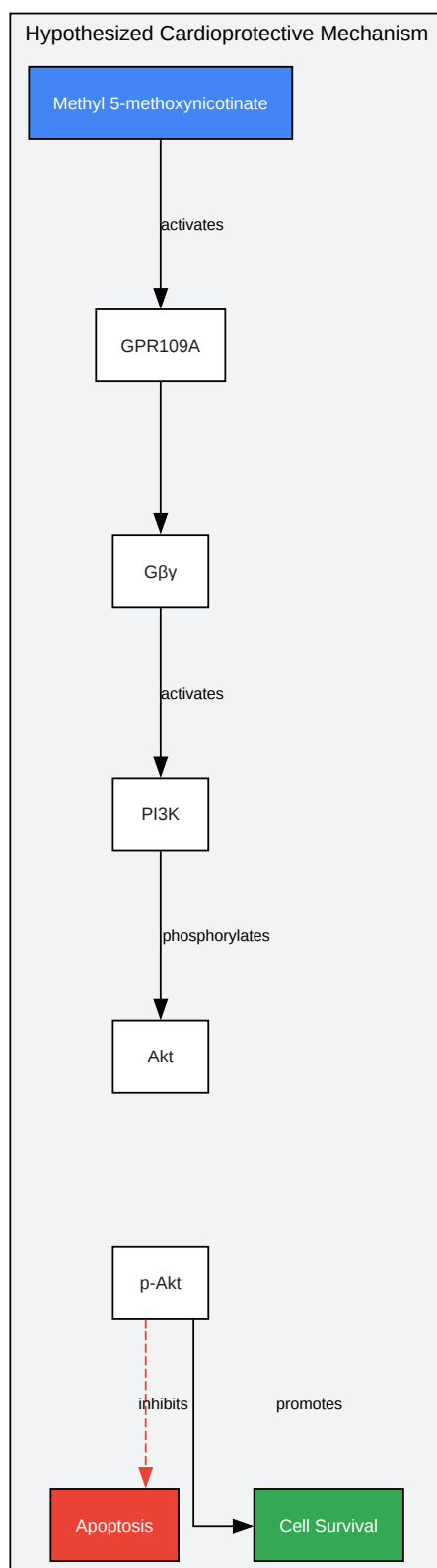
*p<0.05, *p<0.01 vs. Vehicle (MI).

Visualizations



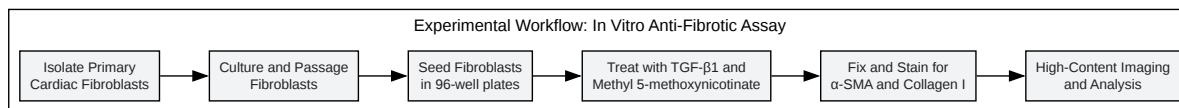
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Caption: Hypothesized anti-fibrotic signaling pathway of **Methyl 5-methoxynicotinate**.



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Caption: Hypothesized cardioprotective signaling pathway of **Methyl 5-methoxynicotinate**.



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Caption: Workflow for in vitro evaluation of anti-fibrotic effects.

Experimental Protocols

Protocol 1: In Vitro Cardiac Fibroblast Activation Assay

This protocol is designed to assess the anti-fibrotic potential of **Methyl 5-methoxynicotinate** by measuring its effect on the differentiation of cardiac fibroblasts into myofibroblasts, a key process in cardiac fibrosis.^{[14][15][16]}

Materials:

- Primary human cardiac fibroblasts (or a suitable cell line like NIH/3T3)
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Recombinant Human TGF-β1
- **Methyl 5-methoxynicotinate**
- Phosphate Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
- Primary antibodies: anti-α-SMA, anti-Collagen I

- Fluorescently labeled secondary antibodies
- DAPI nuclear stain
- 96-well imaging plates

Procedure:

- Cell Seeding: Seed cardiac fibroblasts into a 96-well imaging plate at a density of 5,000 cells/well and allow them to adhere overnight in DMEM with 10% FBS.
- Serum Starvation: The next day, replace the medium with serum-free DMEM for 24 hours to induce quiescence.
- Treatment: Treat the cells with TGF- β 1 (10 ng/mL) to induce fibroblast activation. Concurrently, add varying concentrations of **Methyl 5-methoxynicotinate** (e.g., 1, 10, 50 μ M). Include a vehicle control (DMSO) and a positive control (TGF- β 1 alone).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
- Fixation and Permeabilization:
 - Gently wash the cells twice with PBS.
 - Fix the cells with 4% PFA for 15 minutes at room temperature.
 - Wash three times with PBS.
 - Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
 - Wash three times with PBS.
- Immunostaining:
 - Block non-specific binding with Blocking Buffer for 1 hour at room temperature.

- Incubate with primary antibodies against α -SMA and Collagen I (diluted in Blocking Buffer) overnight at 4°C.
- Wash three times with PBS.
- Incubate with corresponding fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
- Wash three times with PBS.
- Imaging and Analysis:
 - Acquire images using a high-content imaging system.
 - Quantify the fluorescence intensity of α -SMA and Collagen I staining per cell, normalized to the DAPI-stained nuclei count.

Protocol 2: In Vitro Cardiomyocyte Protection Assay

This protocol evaluates the potential of **Methyl 5-methoxynicotinate** to protect cardiomyocytes from ischemia-induced apoptosis.

Materials:

- Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or neonatal rat ventricular myocytes (NRVMs)
- Appropriate cardiomyocyte culture medium
- Ischemia buffer (glucose-free, hypoxic medium)
- **Methyl 5-methoxynicotinate**
- Caspase-3 activity assay kit
- Cell viability assay kit (e.g., MTT or PrestoBlue)
- PI3K inhibitor (e.g., LY294002) for mechanistic studies

Procedure:

- **Cell Culture:** Culture cardiomyocytes in appropriate plates (e.g., 96-well plates) until they form a spontaneously beating syncytium.
- **Pre-treatment:** Pre-treat the cells with different concentrations of **Methyl 5-methoxynicotinate** for 1-2 hours. For mechanistic studies, a separate group can be co-treated with a PI3K inhibitor.
- **Simulated Ischemia:** Replace the culture medium with ischemia buffer and place the cells in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for 4-6 hours. A normoxia control group should be maintained in regular culture medium and incubator.
- **Reperfusion (Optional):** After the ischemic period, the ischemia buffer can be replaced with regular culture medium, and the cells returned to the normal incubator for a period of reperfusion (e.g., 12-24 hours).
- **Assessment of Apoptosis:** Measure caspase-3 activity in cell lysates according to the manufacturer's instructions of the assay kit.
- **Assessment of Cell Viability:** Determine cell viability using a standard assay like MTT or PrestoBlue, following the manufacturer's protocol.

Protocol 3: Ex Vivo Langendorff Isolated Heart Perfusion

This protocol assesses the direct effects of **Methyl 5-methoxynicotinate** on cardiac function in an ex vivo model of ischemia-reperfusion injury.^{[17][18][19][20][21]}

Materials:

- Male Wistar rats (250-300g)
- Heparin
- Krebs-Henseleit (KH) buffer
- Langendorff perfusion system

- Intraventricular balloon catheter and pressure transducer
- Data acquisition system

Procedure:

- **Animal Preparation:** Anesthetize the rat and administer heparin intravenously.
- **Heart Isolation:** Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold KH buffer.
- **Cannulation:** Mount the aorta on the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O₂, 5% CO₂) KH buffer at a constant pressure (e.g., 80 mmHg) and temperature (37°C).
- **Stabilization:** Allow the heart to stabilize for a 20-minute period.
- **Baseline Measurement:** Insert a balloon catheter into the left ventricle to measure isovolumetric ventricular function, including left ventricular developed pressure (LVDP), heart rate, and the rate of pressure change ($\pm dP/dt$). Record baseline data.
- **Ischemia-Reperfusion:**
 - Induce global ischemia by stopping the perfusion for 30 minutes.
 - Initiate reperfusion for 60-120 minutes.
- **Treatment:** Perfuse the hearts with KH buffer containing **Methyl 5-methoxynicotinate** at a desired concentration, either before ischemia (pre-conditioning) or at the onset of reperfusion. A vehicle control group should be run in parallel.
- **Data Collection:** Continuously record hemodynamic parameters throughout the experiment.
- **Biochemical Analysis:** At the end of the experiment, the heart tissue can be collected for further analysis, such as infarct size measurement (TTC staining) or western blotting for signaling proteins (e.g., phosphorylated Akt).

Protocol 4: In Vivo Myocardial Infarction Model

This protocol evaluates the therapeutic efficacy of **Methyl 5-methoxynicotinate** in a living animal model of myocardial infarction (MI).[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

Materials:

- Male C57BL/6 mice (8-10 weeks old)
- Anesthesia (e.g., isoflurane)
- Surgical instruments
- Suture material
- Echocardiography system
- **Methyl 5-methoxynicotinate** formulation for in vivo administration (e.g., in saline or DMSO/PEG solution)

Procedure:

- MI Surgery:
 - Anesthetize the mouse and provide mechanical ventilation.
 - Perform a left thoracotomy to expose the heart.
 - Permanently ligate the left anterior descending (LAD) coronary artery with a suture.
 - Close the chest and allow the animal to recover.
 - A sham-operated group should undergo the same procedure without LAD ligation.
- Treatment:
 - Administer **Methyl 5-methoxynicotinate** or vehicle to the mice daily (or as determined by pharmacokinetic studies) via a suitable route (e.g., oral gavage or intraperitoneal injection), starting 24 hours after MI surgery.
- Functional Assessment:

- Perform serial echocardiography at baseline (before MI) and at specified time points post-MI (e.g., 7, 14, and 28 days) to assess cardiac function, including left ventricular ejection fraction (LVEF) and fractional shortening (FS).
- Histological Analysis:
 - At the end of the study (e.g., 28 days post-MI), euthanize the animals and harvest the hearts.
 - Fix the hearts in formalin and embed in paraffin.
 - Perform histological staining (e.g., Masson's trichrome or Picrosirius red) on heart sections to quantify the fibrotic scar area.
- Molecular Analysis:
 - Heart tissue can also be snap-frozen for molecular analyses, such as quantitative PCR for gene expression or western blotting for protein analysis.

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